molecular formula C11H9N3 B14246476 (2-Phenylethanimidoyl)propanedinitrile CAS No. 402561-87-9

(2-Phenylethanimidoyl)propanedinitrile

Cat. No.: B14246476
CAS No.: 402561-87-9
M. Wt: 183.21 g/mol
InChI Key: USUAIKHVUYBJHH-UHFFFAOYSA-N
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Description

(2-Phenylethanimidoyl)propanedinitrile is an organic compound with the molecular formula C10H6N2. It is also known by other names such as malononitrile, benzylidene, and 2-phenyl-1,1-dicyanoethylene . This compound is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group. It is a valuable building block in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethanimidoyl)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylethanimidoyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylethylamines .

Scientific Research Applications

(2-Phenylethanimidoyl)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Phenylethanimidoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (2-Phenylethanimidoyl)propanedinitrile is unique due to its combination of a phenyl group and a propanedinitrile moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

402561-87-9

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-(2-phenylethanimidoyl)propanedinitrile

InChI

InChI=1S/C11H9N3/c12-7-10(8-13)11(14)6-9-4-2-1-3-5-9/h1-5,10,14H,6H2

InChI Key

USUAIKHVUYBJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=N)C(C#N)C#N

Origin of Product

United States

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